Levoglucosenone
Overview
Description
Levoglucosenone is an organic compound with the formula [OCH2(CH)4CO2]. It is a pale yellow liquid and an unsaturated bicyclic ketone-diether formed from levoglucosan by loss of two molecules of water . It is a product of the acid-catalyzed pyrolysis of cellulose, D-glucose, and levoglucosan, and is of interest as a biofuel and biofeedstock .
Synthesis Analysis
Levoglucosenone is produced primarily via the pyrolysis of carbohydrates, particularly cellulose. It can be derived from biomass or other cellulosic materials including domestic/commercial waste paper . The compound is produced when cellulose is heated above 170 °C with sulfuric acid with various additives . The use of polar, aprotic solvents such as THF, γ-valerolactone and sulfolane has been found to improve pyrolytic yields .Molecular Structure Analysis
Levoglucosenone possesses two chiral centers, a ketal and one α,β-unsaturated ketone moieties . The chirality at C1 and C5 in Levoglucosenone gives it advantages in stereoselective synthesis .Chemical Reactions Analysis
Levoglucosenone is a precursor to a variety of compounds . It has been converted via well-established chemical processes into previously difficult-to-synthesize building blocks such as enantiopure butenolides, dihydropyrans, substituted cyclopropanes, deoxy-sugars and ribonolactones .Physical And Chemical Properties Analysis
Levoglucosenone has a molecular weight of 126.11 g/mol . It is a yellow liquid with a density of 1.304 g/cm3 at 20 °C . Its boiling point is 231 °C .Scientific Research Applications
Catalytic Production from Cellulose
Levoglucosenone production has been enhanced through the catalytic pyrolysis of cellulose, utilizing ionic liquids and clay catalysts to increase yield and selectivity. Studies demonstrate that mixing cellulose with certain ionic liquids can lead to high yields of LGO, with one study achieving near a 20% yield at 250 °C. The process benefits from the selective catalysis directed towards LGO formation and the prevention of char formation, making it an efficient method for LGO production. Similarly, microwave-assisted pyrolysis of cellulose in the presence of clays has been shown to significantly increase the yield of LGO, highlighting a novel, green approach to LGO production with potential applications in sustainable biorefinery processes (Kudo et al., 2011); (Doroshenko et al., 2019).
Mechanism of Formation
The formation mechanism of LGO during the pyrolysis of β-D-glucopyranose and cellobiose has been investigated using density functional theory (DFT). The studies indicate that levoglucosan is not an essential intermediate for LGO production. Instead, the most feasible pathways include sequential dehydration, hydrogen transfer, and enol-keto tautomerization steps, with the latter being the rate-determining step (Lu et al., 2014).
Applications in Chemical Synthesis
LGO serves as a valuable chiral platform chemical for the synthesis of biologically active compounds and other chemicals. It has been efficiently converted into optically pure compounds through sequences involving lipase-mediated Baeyer-Villiger oxidation, highlighting its potential as a starting material in the synthesis of pharmaceuticals and other value-added chemicals. These transformations underline the importance of LGO as a bio-based platform for drug discovery and the development of new bioactive entities (Flourat et al., 2015); (Camp & Greatrex, 2022).
Bio-refining and Environmental Applications
In the context of biorefining, LGO has been identified as a byproduct from waste streams, offering an unexpected opportunity to derive value from unconverted saccharides while simultaneously obtaining a cleaner lignin for further processing. This finding supports the sustainability of biorefineries by providing a method to produce LGO in a selective manner, thus enhancing the overall value derived from biomass (Bruyn et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOXZPZGPXYHY-UJURSFKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)C(O1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=CC(=O)[C@H](O1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levoglucosenone | |
CAS RN |
37112-31-5 | |
Record name | Levoglucosenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37112-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOGLUCOSENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.